3-Amino-3-(4-chlorothiophen-2-YL)propanamide
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Overview
Description
3-Amino-3-(4-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol . It is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chlorothiophen-2-yl)propanamide typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with ammonia and a suitable amine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(4-chlorothiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromothiophen-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.
3-Amino-3-(4-methylthiophen-2-yl)propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-Amino-3-(4-chlorothiophen-2-yl)propanamide is unique due to the presence of the chlorinated thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H9ClN2OS |
---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
3-amino-3-(4-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11) |
InChI Key |
CMMGJUJJPDRPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(CC(=O)N)N |
Origin of Product |
United States |
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